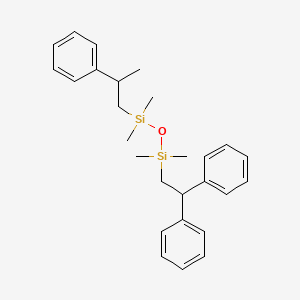
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to organic groups
準備方法
The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane typically involves the reaction of organosilicon precursors with organic halides under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. Industrial production methods may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanols or siloxane bonds.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace organic groups attached to silicon atoms. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various organosilicon derivatives.
科学的研究の応用
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research explores its use in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants, where its properties contribute to improved performance and durability.
作用機序
The mechanism by which 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with oxygen and nitrogen atoms in biological molecules, influencing their activity and stability. Pathways involved may include the modulation of enzyme activity and the stabilization of protein structures.
類似化合物との比較
1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane can be compared with other organosilicon compounds, such as:
Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Known for its use as a solvent and in the synthesis of silicone polymers.
Phenyltrimethoxysilane: Utilized in surface modification and the production of hybrid materials.
The uniqueness of this compound lies in its complex structure, which imparts specific properties that are advantageous in various applications, particularly in materials science and pharmaceuticals.
特性
CAS番号 |
820207-11-2 |
|---|---|
分子式 |
C27H36OSi2 |
分子量 |
432.7 g/mol |
IUPAC名 |
[dimethyl(2-phenylpropyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane |
InChI |
InChI=1S/C27H36OSi2/c1-23(24-15-9-6-10-16-24)21-29(2,3)28-30(4,5)22-27(25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,23,27H,21-22H2,1-5H3 |
InChIキー |
CVWDYKVEMWKVBM-UHFFFAOYSA-N |
正規SMILES |
CC(C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


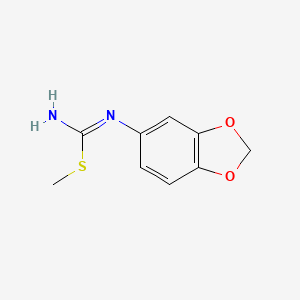
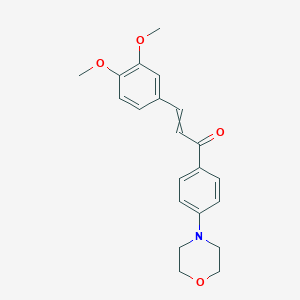
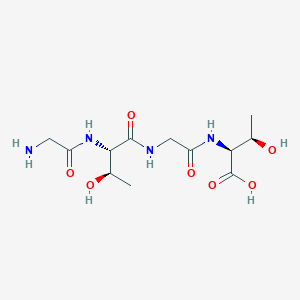
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
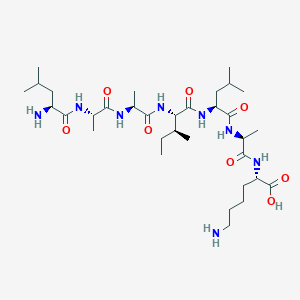
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
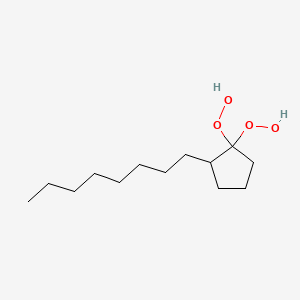

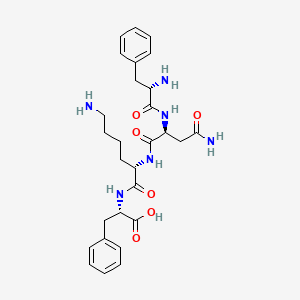
![2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-](/img/structure/B14216203.png)


![Pyrimidine, 2-[[2,2-bis(2-methylphenyl)ethenyl]thio]-](/img/structure/B14216229.png)
